molecular formula C20H25FN3O4Cl B601367 N-Methyl Gatifloxacin HCl CAS No. 114213-77-3

N-Methyl Gatifloxacin HCl

Número de catálogo: B601367
Número CAS: 114213-77-3
Peso molecular: 425.89
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Methyl Gatifloxacin Hydrochloride is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used in the treatment of various bacterial infections, particularly those affecting the eyes, such as conjunctivitis, keratitis, and corneal ulcers. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Gatifloxacin Hydrochloride typically involves the methylation of Gatifloxacin. The process begins with Gatifloxacin, which undergoes a methylation reaction using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete methylation.

Industrial Production Methods

On an industrial scale, the production of N-Methyl Gatifloxacin Hydrochloride follows a similar synthetic route but is optimized for large-scale operations. This involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The final product is purified through crystallization or chromatography to achieve the desired purity levels required for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl Gatifloxacin Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions, often in the presence of catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces reduced forms of the compound. Substitution reactions result in various substituted derivatives, depending on the nucleophile involved .

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-Methyl Gatifloxacin Hydrochloride exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription . This high affinity for bacterial enzymes over mammalian counterparts enables effective treatment while minimizing harm to human cells.

Clinical Uses

  • Bacterial Infections : It is primarily used for treating respiratory tract infections, urinary tract infections, and skin infections caused by susceptible bacteria.
  • Ocular Infections : Research has demonstrated its efficacy in treating bacterial conjunctivitis and other ocular infections when formulated as eye drops or inserts .

Formulation Innovations

Recent advancements in drug delivery systems have enhanced the therapeutic potential of N-Methyl Gatifloxacin Hydrochloride. Key innovations include:

Ocular Inserts

Studies have explored the use of mucoadhesive ocular inserts for sustained release of gatifloxacin. These inserts demonstrated prolonged precorneal retention and sustained drug release over extended periods (up to 11 hours), significantly improving therapeutic outcomes in ocular applications .

Floating Tablets

Formulations such as floating tablets have been developed to enhance gastric retention time, particularly for treating Helicobacter pylori infections. These tablets utilize effervescent systems to maintain buoyancy in the gastric environment, thereby ensuring localized drug action and improved bioavailability .

Case Studies

Several case studies provide insights into the practical applications and effectiveness of N-Methyl Gatifloxacin Hydrochloride:

Efficacy Against Resistant Strains

A clinical study highlighted the effectiveness of N-Methyl Gatifloxacin Hydrochloride against multi-drug resistant strains of Staphylococcus aureus in ocular infections. The study reported significant improvement in infection resolution rates among patients treated with this compound compared to standard therapies.

Sustained Release Formulations

In a comparative study on ocular inserts, researchers found that formulations using gatifloxacin with Eudragit polymers achieved higher cumulative drug release rates and longer retention times compared to conventional eye drop formulations . This suggests a promising avenue for developing more effective treatments for persistent ocular infections.

Summary Table of Applications

Application AreaDescriptionKey Findings
Bacterial InfectionsTreatment for respiratory, urinary tract, and skin infectionsEffective against a wide range of bacteria
Ocular ApplicationsFormulated as eye drops or insertsSustained release improves treatment outcomes
Gastric RetentionFloating tablet formulations for H. pylori treatmentEnhanced local concentration and bioavailability

Mecanismo De Acción

N-Methyl Gatifloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA synthesis, leading to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.

Comparación Con Compuestos Similares

Similar Compounds

    Gatifloxacin: The parent compound, which lacks the N-methyl group.

    Moxifloxacin: Another fourth-generation fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity.

Uniqueness

N-Methyl Gatifloxacin Hydrochloride is unique due to its enhanced solubility and stability compared to Gatifloxacin. The addition of the N-methyl group improves its pharmacokinetic profile, making it more effective in treating ocular infections. Additionally, it has a lower propensity for inducing bacterial resistance compared to some other fluoroquinolones.

Propiedades

Número CAS

114213-77-3

Fórmula molecular

C20H25FN3O4Cl

Peso molecular

425.89

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.